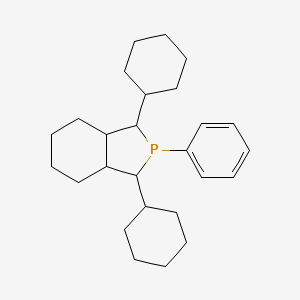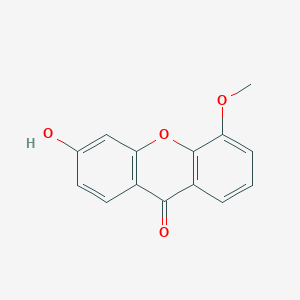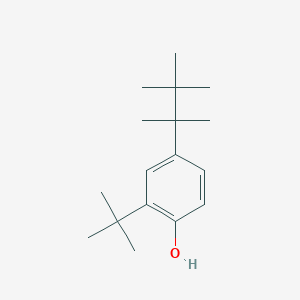
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol is an organic compound with the molecular formula C18H30O. It is a phenolic compound characterized by the presence of a tert-butyl group and a trimethylbutyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{Phenol} + \text{Isobutene} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a strong acid catalyst, such as sulfuric acid, is common to achieve high yields of the product.
化学反応の分析
Types of Reactions
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated and nitrated derivatives of the original compound.
科学的研究の応用
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials to enhance their durability and shelf life.
作用機序
The antioxidant properties of 2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the free radicals through resonance. This compound also interacts with various molecular targets and pathways involved in oxidative stress, including the inhibition of lipid peroxidation and the scavenging of reactive oxygen species (ROS).
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: Similar in structure but with a methyl group instead of a trimethylbutyl group.
2,4,6-Tri-tert-butylphenol: Contains three tert-butyl groups attached to the benzene ring.
Butylated hydroxyanisole (BHA): A mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, used as an antioxidant in food and cosmetics.
Uniqueness
2-tert-Butyl-4-(2,3,3-trimethylbutan-2-yl)phenol is unique due to its specific combination of tert-butyl and trimethylbutyl groups, which confer distinct steric and electronic properties. These properties enhance its antioxidant activity and make it particularly effective in stabilizing polymers and other materials.
特性
CAS番号 |
189104-50-5 |
|---|---|
分子式 |
C17H28O |
分子量 |
248.4 g/mol |
IUPAC名 |
2-tert-butyl-4-(2,3,3-trimethylbutan-2-yl)phenol |
InChI |
InChI=1S/C17H28O/c1-15(2,3)13-11-12(9-10-14(13)18)17(7,8)16(4,5)6/h9-11,18H,1-8H3 |
InChIキー |
MWLRVSLSWSTDBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


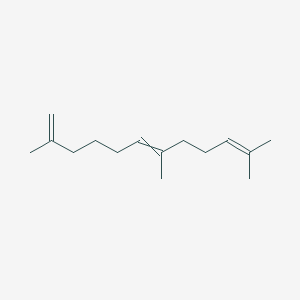
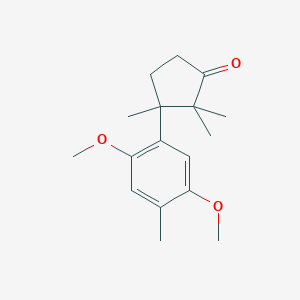
![Bis[4-(2-methylbutan-2-yl)phenyl]iodanium acetate](/img/structure/B14246889.png)
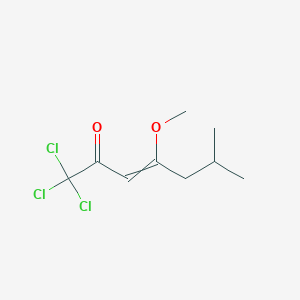
![4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14246895.png)
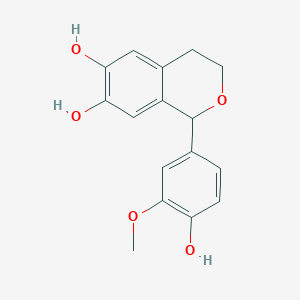
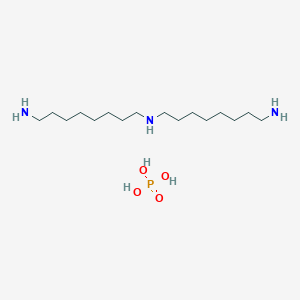
![N,2-Dibenzylthieno[3,2-D]pyrimidin-4-amine](/img/structure/B14246922.png)

